molecular formula C13H9ClO2 B601707 Fenofibrat-Unreinheit 1 CAS No. 2985-79-7

Fenofibrat-Unreinheit 1

Katalognummer: B601707
CAS-Nummer: 2985-79-7
Molekulargewicht: 232.67
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fenofibrate Impurity 1, also known as (2-Chlorophenyl) (4-hydroxyphenyl)methanone or 4- (2-chlorobenzoyl) phenol [2-CBP], is a compound with the molecular formula C13H9ClO2 and a molecular weight of 232.7 . It is an impurity of Fenofibrate, a drug mainly used to reduce cholesterol levels in patients at risk of cardiovascular disease .


Synthesis Analysis

The synthesis of Fenofibrate and its impurities has been studied extensively. In one study, eight process-related impurities of Fenofibrate were synthesized and characterized . The synthesis of Fenofibrate can be achieved by the reaction of 4-chloro-4’-hydroxybenzophenone with isopropyl 2-bromo-2-methylpropanoate . Another method involves reacting a metal salt of fenofibric acid with an isopropyl halide .


Molecular Structure Analysis

The molecular structure of Fenofibrate Impurity 1 involves interactions at the molecular level between two molecules in the context of their crystal packing . This understanding is crucial for designing new solids with improved physicochemical properties .


Chemical Reactions Analysis

Impurity profiling aims at identifying and quantifying specific components present at low levels, usually less than 1%, ideally lower than 0.1%. These impurities are unwanted residuals that form during or after the course of the reaction . The identification of these impurities is useful for quality control in the manufacture of Fenofibrate .


Physical and Chemical Properties Analysis

Fenofibrate Impurity 1 has a molecular weight of 232.66 . Its infrared (IR) spectrum shows peaks at 3093-2555 (aliphatic-H), 1678 (ketone), 1483 (aliphatic-H bending), 736, 725, and 686 (substituted benzene). Its 1H-NMR (CDCl3) spectrum shows peaks at 7.70-7.66 (dd, 4H), 7.46-7.44 (dd, 2H), 6.92-6.89 (dd, 2H) .

Wissenschaftliche Forschungsanwendungen

Verbesserung der pharmazeutischen Eigenschaften

Fenofibrat-Unreinheit 1 wurde in der Formulierung von Cokristallen mit Benzoesäure verwendet, um die wässrige Löslichkeit und Auflösung von Fenofibrat, einem schlecht wasserlöslichen Medikament, zu verbessern {svg_1}. Diese Forschung hat gezeigt, dass Cokristalle die in-vitro-Auflösungsgeschwindigkeit von schlecht wasserlöslichen Medikamenten verbessern können, was wiederum zu besseren in-vivo-Aktivitäten führen kann {svg_2}.

Anti-Hyperlipidämie-Studien

Die Cokristalle von this compound und Benzoesäure zeigten bei Ratten eine verbesserte Anti-Hyperlipidämie-Aktivität im Vergleich zum reinen Medikament {svg_3}. Dies deutet darauf hin, dass this compound zur Verbesserung der Wirksamkeit von Anti-Hyperlipidämie-Medikamenten verwendet werden könnte {svg_4}.

Verbesserung der Bioverfügbarkeit von Medikamenten

this compound wurde in der Forschung verwendet, um die Bioverfügbarkeit von Fenofibrat zu verbessern, einem Medikament zur Senkung von Cholesterin und Triglyceriden {svg_5}. Die schlechte wässrige Löslichkeit von Fenofibrat führt zu einer geringen Bioverfügbarkeit und einer eingeschränkten Permeabilität durch die Epithelmembran {svg_6}. Die Verwendung von this compound in Cokristallen kann dazu beitragen, diese Einschränkungen zu überwinden {svg_7}.

RP-HPLC-Methodenentwicklung

this compound wurde bei der Entwicklung einer schnellen, ökologischen RP-HPLC-Methode zur Schätzung von Pitavastatin, Fenofibrat und deren Verunreinigungen in einer neuartigen Festdosiskombination verwendet {svg_8}. Diese Methode erreichte eine effiziente chromatographische Trennung im Gradientenelution-Modus {svg_9}.

Grüne Analytische Chemie

Die mit this compound entwickelte RP-HPLC-Methode wurde mit verschiedenen Green Analytical Chemistry (GAC)-Metriken auf ihre Grünheit bewertet {svg_10}. Dies deutet darauf hin, dass this compound bei der Entwicklung umweltfreundlicher analytischer Methoden eingesetzt werden könnte {svg_11}.

Stress-Degradationsstudien

Das Arzneimittelprodukt, das this compound enthielt, wurde verschiedenen Stress-Degradationsbedingungen ausgesetzt, und in der hydrolytischen und thermischen Degradationsstudie wurde eine signifikante Degradierung beobachtet {svg_12}. Dies zeigt, dass this compound in der Stressprüfung von Arzneimitteln eingesetzt werden könnte {svg_13}.

Wirkmechanismus

Target of Action

Fenofibrate Impurity 1, like Fenofibrate, primarily targets the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, inflammation, and xenobiotic metabolism .

Mode of Action

Fenofibrate Impurity 1, upon administration, is likely to interact with its target, PPARα, similar to Fenofibrate. The compound binds to PPARα, forming a heterodimer complex with the retinoid X receptor (RXR) . This complex then binds to peroxisome proliferator response elements (PPREs) in target genes, leading to transcriptional activation of these genes . This interaction results in changes in the expression of genes involved in lipid metabolism, inflammation, and xenobiotic metabolism .

Biochemical Pathways

The activation of PPARα by Fenofibrate Impurity 1 affects several biochemical pathways. One key pathway is the PPARα/PGC-1α signaling pathway . Activation of this pathway promotes mitochondrial β-oxidation, reducing oxidative stress damage and lipid accumulation in the liver . It also enhances mitochondrial biosynthesis and ATP production .

Pharmacokinetics

Fenofibrate is known to be highly lipophilic, virtually insoluble in water, and poorly absorbed . Its absorption can be increased after food consumption . Once absorbed, Fenofibrate is rapidly converted to fenofibric acid, the active moiety, by tissue and plasma esterases .

Result of Action

The activation of PPARα by Fenofibrate Impurity 1 leads to molecular and cellular effects that influence lipid metabolism. It reduces apoptosis caused by high glucose and severely interferes with cell proliferation . It also reduces the intracellular accumulation of lipids and oxidative stress .

Action Environment

The action, efficacy, and stability of Fenofibrate Impurity 1 can be influenced by various environmental factors. For instance, the presence of food can significantly increase the absorption of Fenofibrate, thereby potentially enhancing the bioavailability of Fenofibrate Impurity 1 . Furthermore, the compound’s lipophilic nature suggests that it may be more stable and effective in lipid-rich environments .

Safety and Hazards

Fenofibrate Impurity 1 may be harmful if swallowed, in contact with skin, or if inhaled. It is suspected of damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure and may cause long-lasting harmful effects to aquatic life .

Zukünftige Richtungen

The future directions for Fenofibrate Impurity 1 could involve further studies on its synthesis, characterization, and potential applications. The development of reference standards for Fenofibrate and its impurities is ongoing, which will aid in the quality control and manufacture of Fenofibrate .

Biochemische Analyse

Biochemical Properties

Fenofibrate Impurity 1, like Fenofibrate, is highly lipophilic and virtually insoluble in water . It’s poorly absorbed, and its bioavailability can be maximized when coadministered with meals

Cellular Effects

Fenofibrate has been shown to have significant effects on hepatic lipid accumulation and mitochondrial function-related signaling pathways . It’s possible that Fenofibrate Impurity 1 may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Fenofibrate is known to up-regulate the PPARα/PGC-1α signaling pathway, promoting mitochondrial β-oxidation, reducing oxidative stress damage and lipid accumulation of liver . Fenofibrate Impurity 1 may share similar mechanisms of action.

Temporal Effects in Laboratory Settings

Fenofibrate has been shown to have significant effects on hepatic lipid accumulation and mitochondrial function-related signaling pathways over time .

Dosage Effects in Animal Models

Fenofibrate has been shown to significantly decrease hepatic steatosis, inflammation, and fibrosis in both therapeutic and preventive models .

Metabolic Pathways

Fenofibrate is known to enhance the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .

Transport and Distribution

Fenofibrate is known to be highly lipophilic, virtually insoluble in water, and poorly absorbed .

Subcellular Localization

Fenofibrate is known to be highly lipophilic, suggesting that it may localize to lipid-rich areas of the cell .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Fenofibrate Impurity 1 involves a series of reactions starting from commercially available starting materials. The key steps involve the protection and deprotection of functional groups, as well as oxidation and reduction reactions.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethyl acetoacetate", "methylamine", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "acetic acid", "sodium nitrite", "sulfuric acid", "sodium nitrate", "sodium carbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Protection of the carbonyl group in ethyl acetoacetate with acetic anhydride and acetic acid to form the corresponding acetyl derivative.", "Step 2: Condensation of 4-chlorobenzaldehyde with the acetyl derivative of ethyl acetoacetate in the presence of methylamine to form an enamine intermediate.", "Step 3: Reduction of the enamine intermediate with sodium borohydride in the presence of hydrochloric acid to form the corresponding amine derivative.", "Step 4: Deprotection of the carbonyl group in the amine derivative with sulfuric acid to form the corresponding carboxylic acid.", "Step 5: Oxidation of the carboxylic acid with sodium nitrite and sulfuric acid to form the corresponding nitro compound.", "Step 6: Reduction of the nitro compound with sodium borohydride in the presence of sodium hydroxide to form Fenofibrate Impurity 1.", "Step 7: Purification of the product by recrystallization from a suitable solvent." ] }

CAS-Nummer

2985-79-7

Molekularformel

C13H9ClO2

Molekulargewicht

232.67

Aussehen

White to pale yellow solid

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

(4-chlorophenyl)(2-hydroxyphenyl)methanone; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.